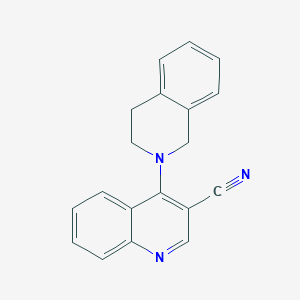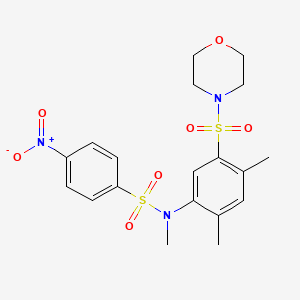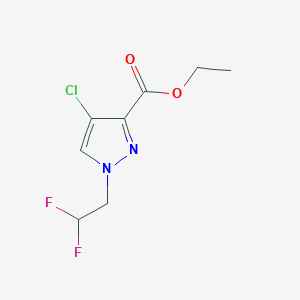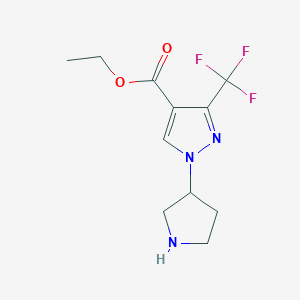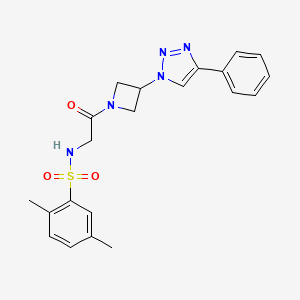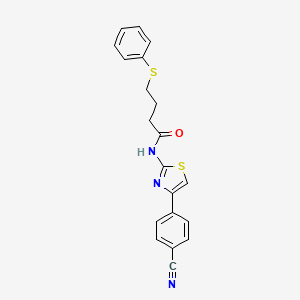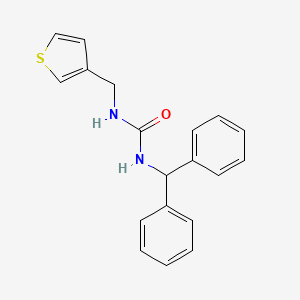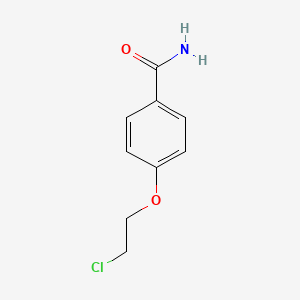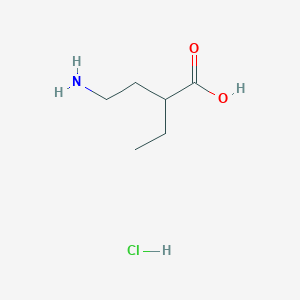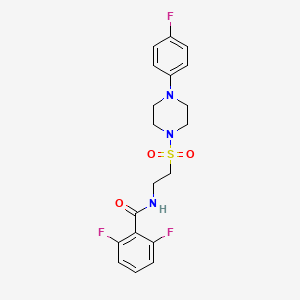![molecular formula C11H17N3O B2763481 N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2224326-60-5](/img/structure/B2763481.png)
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide involves its conversion into the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ then selectively destroys dopaminergic neurons in the substantia nigra, leading to the symptoms of parkinsonism.
Biochemical and Physiological Effects
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its neurotoxic effects on dopaminergic neurons, N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has also been shown to increase oxidative stress and inflammation in the brain. These effects may contribute to the development of Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease. However, N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide also has a number of limitations, including its potential toxicity and the fact that it does not accurately replicate the pathology of Parkinson's disease in humans.
Future Directions
There are a number of future directions for research on N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the potential use of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide as a tool for developing new drugs and therapies for a variety of other diseases and conditions.
Synthesis Methods
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 1,3,5-trimethylpyrazole with methyl iodide, followed by the reaction of the resulting compound with propargyl bromide. The final product is then purified through a process of recrystallization.
Scientific Research Applications
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is in the study of Parkinson's disease. N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been shown to cause parkinsonism in humans and non-human primates, making it a valuable tool for studying the disease and developing new treatments.
properties
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-11(15)13(4)7-10-8(2)12-14(5)9(10)3/h6H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUISRNBPGGPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-[(trimethyl-1h-pyrazol-4-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2763399.png)
